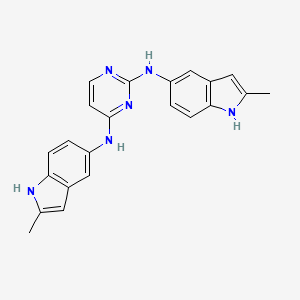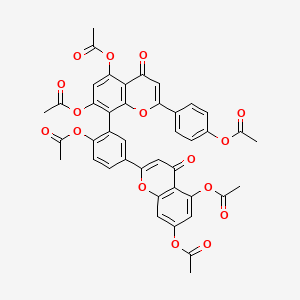
Amentoflavone hexaacetate
Descripción general
Descripción
Amentoflavone hexaacetate is a 3,5-cyclic nucleotide phosphodiesterase inhibitor . It has anti-angiogenic and anti-metastatic effects . Amentoflavone is a naturally occurring biflavonoid first identified in Selaginella species in 1971 . It is a constituent of numerous plants, including species from Calophyllaceae, Cupressaceae, Euphorbiaceae, Selaginellaceae, etc .
Synthesis Analysis
The biosynthetic pathway of amentoflavones is still not well understood . Most of the research is concentrated on their biochemical properties as well as their bioactive potential .Molecular Structure Analysis
Amentoflavone, 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, consists of an apigenin dimer, linked by a C3′-C80″ covalent bond and containing a total of six hydroxyl groups positioned at C5, C7, C4′, C5″, C7″, and C4‴ .Chemical Reactions Analysis
Amentoflavone displays a competitive-non-competitive mixed type of inhibition on CYP2C9 or CYP3A4 by Lineweaver-Burk plot analysis .Physical And Chemical Properties Analysis
The chemical formula of Amentoflavone hexaacetate is C42H30O16 . Its exact mass is 790.15 and its molecular weight is 790.670 .Aplicaciones Científicas De Investigación
Platelet Aggregation Inhibition
Amentoflavone hexaacetate has been synthesized from natural amentoflavone, a biflavonoid extracted from Viburnum lantana L. It has demonstrated potent inhibition of the aggregation of washed human platelets induced by ADP or collagen. This suggests a role for amentoflavone hexaacetate in the modulation of platelet aggregation and potential therapeutic applications in conditions related to abnormal platelet aggregation (Beretz et al., 1986).
Antiviral Activities
Biflavonoids, including amentoflavone hexaacetate, have been evaluated for their antiviral activities against a number of viruses including respiratory viruses and herpes viruses. These findings indicate the potential of amentoflavone hexaacetate in antiviral therapeutics (Lin et al., 1999).
Cytoprotection in Human Cells
Research has shown that amentoflavone has notable antagonistic effects on injury induced by lipopolysaccharide to human umbilical vein endothelial cells. The study suggests potential cytoprotective functions of amentoflavone in human cells, which could have implications for treatments of cell injury and related conditions (Yao et al., 2016).
Antifungal Effects
Amentoflavone has been found to exhibit potent antifungal activity against pathogenic fungal strains. This activity suggests a potential for amentoflavone in the development of antifungal agents, particularly in the treatment of fungal infections (Jung et al., 2006).
Neuroprotection
Amentoflavone has shown neuroprotective effects in epilepsy models. It effectively prevented epilepsy in a mouse kindling model, suggesting its potential use in the treatment of neurological disorders such as epilepsy (Zhang et al., 2015).
Anticancer Activities
Studies have indicated that amentoflavone can induce apoptotic cell death in various cancer cell lines, including breast cancer cells. This suggests the potential of amentoflavone in cancer therapy, particularly in inducing apoptosis in cancer cells (Pei et al., 2012).
Blood-Brain Barrier Penetration
Amentoflavone has demonstrated the ability to pass the blood-brain barrier in vitro, which is significant for its potential use in treating central nervous system disorders (Gutmann et al., 2002).
Anti-Inflammatory Activity
It inhibits the production of nitric oxide in macrophages and blocks lipopolysaccharide-induced expression of inducible nitric oxide synthase, suggesting its use in anti-inflammatory therapies (Woo et al., 2005).
Propiedades
IUPAC Name |
[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFPOHSDODQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169906 | |
| Record name | Amentoflavone hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amentoflavone hexaacetate | |
CAS RN |
17482-37-0 | |
| Record name | Amentoflavone hexaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amentoflavone hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)
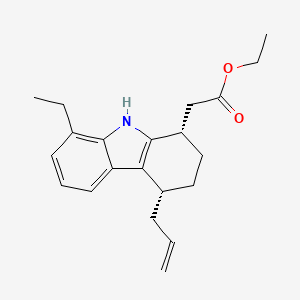
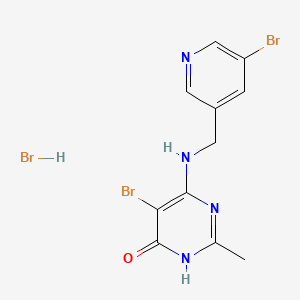
![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)
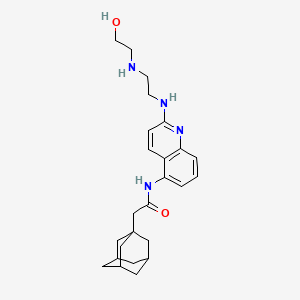
![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)
![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)
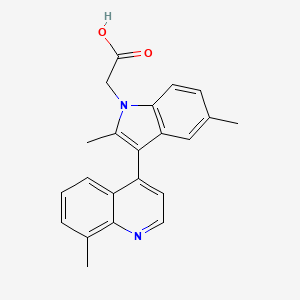
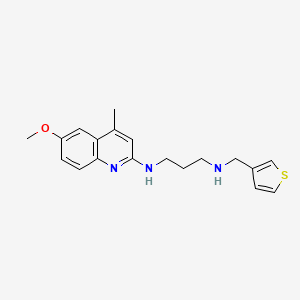
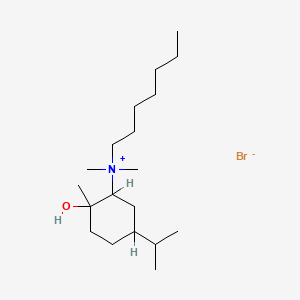
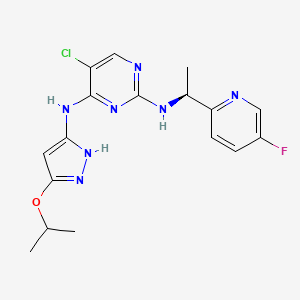
![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)
